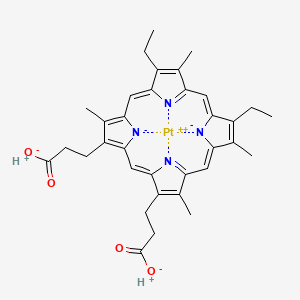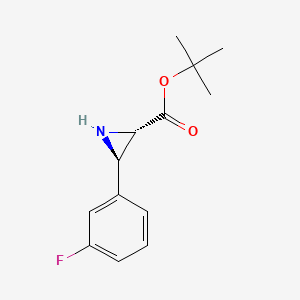
Tert-butyl (2S,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate is a synthetic organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and utility in organic synthesis. The presence of a fluorophenyl group and a tert-butyl ester makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate precursor, such as an epoxide or a halide, with an amine under basic conditions.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the aziridine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions may convert the aziridine ring to an amine.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Tert-butyl (2S,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating diverse chemical libraries.
Biology and Medicine
In biology and medicine, aziridines are studied for their potential as anticancer agents due to their ability to alkylate DNA. The fluorophenyl group may enhance the compound’s biological activity and specificity.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of Tert-butyl (2S,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate involves its reactivity towards nucleophiles. The aziridine ring can open upon nucleophilic attack, leading to the formation of various adducts. The fluorophenyl group may interact with specific molecular targets, enhancing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate: Similar structure but without the fluorine atom.
Tert-butyl (2S,3R)-3-(4-fluorophenyl)aziridine-2-carboxylate: Similar structure with the fluorine atom in a different position.
Uniqueness
The presence of the fluorophenyl group in Tert-butyl (2S,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate makes it unique, potentially offering different reactivity and biological activity compared to its non-fluorinated or differently fluorinated counterparts.
Eigenschaften
Molekularformel |
C13H16FNO2 |
|---|---|
Molekulargewicht |
237.27 g/mol |
IUPAC-Name |
tert-butyl (2S,3S)-3-(3-fluorophenyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11-/m0/s1 |
InChI-Schlüssel |
FOATVYJZLYYGOO-QWRGUYRKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@@H](N1)C2=CC(=CC=C2)F |
Kanonische SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


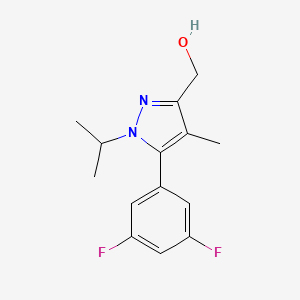
![5-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B12867758.png)
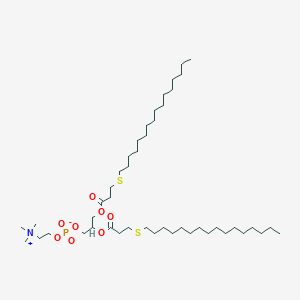
![Imidazo[1,2-a]pyrimidine-7-methanamine](/img/structure/B12867764.png)
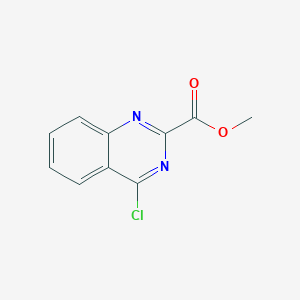
![5-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B12867771.png)
![4-[2-(4-Methoxyphenoxy)ethoxy]aniline](/img/structure/B12867791.png)
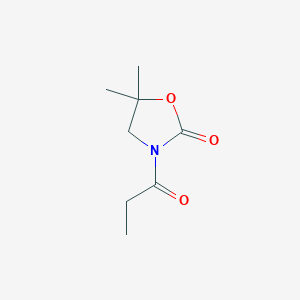
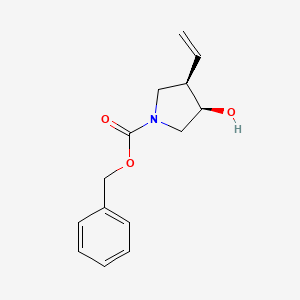
![Bis(2,2'-bipyridyl)(4'-methyl-[2,2']bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride](/img/structure/B12867816.png)
![2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12867822.png)

![1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B12867831.png)
